Lutetate tezuvotide tetraxetan

Radiation Dosimetry mCRPC Phase 1 Clinical Trial

Lutetate tezuvotide tetraxetan, also known as 177Lu-rhPSMA-10.1, is an investigational radiohybrid (rh) PSMA-targeted radiopharmaceutical therapy for prostate cancer. It is the tetrahydrogenated form of Tetraxetan (DOTA), a macrocyclic chelator that stably complexes the beta-emitting radionuclide Lutetium-177.

Molecular Formula C60H92FLuN12O23Si
Molecular Weight 1571.5 g/mol
Cat. No. B15550872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetate tezuvotide tetraxetan
Molecular FormulaC60H92FLuN12O23Si
Molecular Weight1571.5 g/mol
Structural Identifiers
InChIInChI=1S/C60H95FN12O23Si.Lu/c1-59(2,3)97(61,60(4,5)6)38-14-12-37(13-15-38)52(86)64-32-43(66-47(77)33-70-24-26-71(34-49(80)81)28-30-73(36-51(84)85)31-29-72(27-25-70)35-50(82)83)53(87)67-40(55(90)91)10-7-8-22-62-44(74)19-20-45(75)63-23-9-11-39(54(88)89)65-46(76)18-16-41(56(92)93)68-58(96)69-42(57(94)95)17-21-48(78)79;/h12-15,39-43H,7-11,16-36H2,1-6H3,(H,62,74)(H,63,75)(H,64,86)(H,65,76)(H,66,77)(H,67,87)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H2,68,69,96);/q;+3/p-3/t39-,40-,41+,42+,43-;/m1./s1
InChIKeyTVSKZAWYXHDKSI-IEUYXFPOSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lutetate Tezuvotide Tetraxetan (177Lu-rhPSMA-10.1): A Radiohybrid PSMA-Targeted Radiopharmaceutical for Prostate Cancer Research


Lutetate tezuvotide tetraxetan, also known as 177Lu-rhPSMA-10.1, is an investigational radiohybrid (rh) PSMA-targeted radiopharmaceutical therapy for prostate cancer [1]. It is the tetrahydrogenated form of Tetraxetan (DOTA), a macrocyclic chelator that stably complexes the beta-emitting radionuclide Lutetium-177 . The compound is designed to deliver targeted radiation to prostate-specific membrane antigen (PSMA)-expressing tumor cells. Its radiohybrid structure aims to optimize pharmacokinetics, enhancing tumor retention while promoting rapid systemic clearance, a key differentiating feature from earlier generation PSMA ligands [2]. The compound's full chemical name reflects its Lutetium-177 radiolabel, its targeting peptide (tezuvotide), and its DOTA-based chelator (tetraxetan) [1].

Workflow

PSMA-targeted radioligand biodistribution and dosimetry studies

Model Context

Prostate cancer xenograft and preclinical renal dosimetry models

Key Attribute

Radiohybrid scaffold designed for prolonged tumor retention and rapid systemic clearance

Why Lutetate Tezuvotide Tetraxetan Cannot Be Simply Interchanged with Other PSMA Radioligands


Substituting lutetate tezuvotide tetraxetan (177Lu-rhPSMA-10.1) with other PSMA-targeted radioligands like 177Lu-PSMA-617 or 177Lu-PSMA-I&T is not scientifically justified due to its distinct radiohybrid scaffold which confers significant differences in pharmacokinetics, biodistribution, and resultant radiation dosimetry [1]. While all three agents target PSMA, their unique molecular structures lead to quantifiable variations in tumor uptake, retention, and clearance from critical organs, as demonstrated in preclinical models and clinical trials [2]. For example, 177Lu-rhPSMA-10.1 exhibits markedly lower kidney retention and a longer tumor biological half-life compared to its predecessors, which directly impacts the therapeutic index and potential clinical utility [3]. The specific evidence below details these critical performance differences.

Pharmacokinetics

Radiohybrid structure may shift tumor retention and clearance profiles relative to 177Lu-PSMA-617 or 177Lu-PSMA-I&T, altering dosimetry endpoints.

Biodistribution

Renal and salivary gland uptake patterns differ; preclinical and Phase 1 data show distinct organ dose ratios that may not transfer across compounds.

Endpoint Context

Tumor growth suppression duration and rescue response data are compound-specific; substitution without validation may confound efficacy readouts.

Lutetate Tezuvotide Tetraxetan (177Lu-rhPSMA-10.1): Quantitative Differentiation Evidence Guide


Enhanced Tumor-to-Organ Dosimetry Ratios vs. First-Generation PSMA Therapies in mCRPC Patients

In a Phase 1 clinical trial (NCT05413850) of patients with metastatic castration-resistant prostate cancer (mCRPC), lutetate tezuvotide tetraxetan (177Lu-rhPSMA-10.1) demonstrated a mean tumor-to-kidney absorbed radiation dose ratio of 32 and a mean tumor-to-salivary gland ratio of 73. [1] These ratios are reported to compare favorably to published data on first-generation PSMA-targeted radioligand therapies, though direct comparator data from the same study is not provided. [1]

Tumor-to-organ dose ratios
Class-level
Tumor-to-kidney 32
Tumor-to-salivary 73
Supports dosimetry-model comparison
Phase 1 mCRPC (NCT05413850), n=13; mean tumor dose 8.87 Gy/GBq
Radiation Dosimetry mCRPC Phase 1 Clinical Trial

Reduced Kidney Uptake and Retention Compared to 177Lu-PSMA-I&T in Preclinical Models

In a direct head-to-head preclinical comparison, kidney uptake and retention of 177Lu-rhPSMA-10.1 was significantly lower than that of 177Lu-PSMA-I&T. In BALB/c mice, kidney uptake was 6.5-fold lower at 12 hours post-injection (P < 0.01). In 22Rv1 human prostate cancer xenografts, kidney uptake was 6.4-fold lower at 15 hours post-injection (P < 0.01). [1]

Kidney retention vs. 177Lu-PSMA-I&T
Head-to-head
6.5-fold lower (12h, BALB/c)
6.4-fold lower (15h, 22Rv1)
Supports kidney dosimetry comparison
P < 0.01; n=4 per time point
Biodistribution Preclinical Nephrotoxicity

Enhanced Tumor Uptake Relative to 177Lu-PSMA-I&T in a Preclinical Xenograft Model

In the same preclinical study, tumor uptake of 177Lu-rhPSMA-10.1 in 22Rv1 xenografts was found to be 2.3-fold higher than that of 177Lu-PSMA-I&T at a single 15-hour time point (P < 0.05). [1]

Tumor uptake vs. 177Lu-PSMA-I&T
Head-to-head
2.3-fold higher at 15h (22Rv1 xenograft)
Supports tumor-uptake comparison
P < 0.05; 1 MBq, n=4
Tumor Uptake Preclinical Biodistribution

Superior Tumor Growth Suppression Duration vs. 177Lu-PSMA-617 in a Preclinical Efficacy Model

In a comparative therapeutic efficacy study in 22Rv1 tumor-bearing mice, 177Lu-rhPSMA-10.1 demonstrated a longer duration of significant tumor growth suppression compared to 177Lu-PSMA-617. While both agents significantly inhibited tumor growth relative to vehicle, 177Lu-rhPSMA-10.1 maintained significant growth inhibition from day 39 onward, whereas 177Lu-PSMA-617 only showed significant inhibition on day 49. [1]

Tumor suppression duration vs. 177Lu-PSMA-617
Head-to-head
Significant inhibition from day 39 onward vs. day 49 only
Supports efficacy-endpoint comparison in model
22Rv1 xenograft; 30 MBq single dose; n=8
Therapeutic Efficacy Preclinical Xenograft Model

Rescue Therapy Response in Patients Resistant to 177Lu-PSMA-I&T

In a compassionate use program, patients with advanced PSMA-positive prostate cancer who had experienced disease progression during 177Lu-PSMA-I&T therapy were administered rescue therapy with 177Lu-rhPSMA-10.1. Following the first cycle, 5 out of 10 patients (50%) showed a decrease in serum PSA levels, and 3 out of 10 (30%) demonstrated a partial radiologic response. Notably, one patient with continuous progression on 177Lu-PSMA-I&T showed an immediate response to the rescue therapy. [1]

Rescue response in resistant setting
Context-dependent
50% PSA decrease; 30% partial radiologic response
Reported response in PSMA-refractory context
Compassionate use, n=10; up to 3 cycles
Rescue Therapy Clinical Experience mCRPC

Prolonged Tumor Biological Half-Life Compared to Established Agents

Data from the Phase 1 clinical trial indicated that the mean biological half-life of 177Lu-rhPSMA-10.1 in tumors was 338 hours. When combined with the 6.7-day physical half-life of Lutetium-177, this resulted in an effective mean half-life of 91.4 hours. This is described as 1.5 to 2 times longer than reported data for established agents in this class, such as 177Lu-PSMA-617. [1]

Tumor effective half-life
Class-level
Mean 91.4 h (1.5–2× longer vs. established agents)
Supports tumor retention comparison
Phase 1 SPECT-based dosimetry; biological half-life 338 h
Pharmacokinetics Dosimetry Phase 1 Trial

Targeted Research and Preclinical Development Applications for Lutetate Tezuvotide Tetraxetan


Investigating PSMA Radioligand Therapy in Models Sensitive to Nephrotoxicity

In preclinical prostate cancer models where minimizing renal radiation exposure is a critical endpoint, lutetate tezuvotide tetraxetan (177Lu-rhPSMA-10.1) is a superior choice due to its 6.4- to 6.5-fold lower kidney retention compared to 177Lu-PSMA-I&T. [1] This property allows researchers to study higher administered activities or more frequent dosing schedules without the confounding factor of early renal toxicity, thereby enabling a clearer assessment of therapeutic efficacy.

Overcoming Resistance in PSMA-Expressing Prostate Cancer Models Refractory to Other PSMA Radioligands

For research on overcoming acquired or primary resistance to first-line PSMA radioligand therapy, lutetate tezuvotide tetraxetan (177Lu-rhPSMA-10.1) is the ideal candidate. Clinical data demonstrate a 50% PSA response rate as a rescue therapy in patients whose disease had progressed on 177Lu-PSMA-I&T. [2] This makes the compound uniquely valuable for investigating mechanisms of resistance and developing salvage therapy regimens.

Optimizing Therapeutic Index via Pharmacokinetic Modulation

Lutetate tezuvotide tetraxetan (177Lu-rhPSMA-10.1) is specifically designed for studies focused on optimizing the therapeutic index of radioligand therapy. Its distinct radiohybrid structure results in a tumor biological half-life of 338 hours—1.5 to 2 times longer than established agents—and a favorable tumor-to-organ dosimetry profile (tumor-to-kidney ratio of 32). [3] Researchers can use this compound to explore how enhanced tumor retention and rapid systemic clearance impact long-term tumor control and normal tissue sparing.

Comparing Next-Generation vs. First-Generation PSMA Radioligands in Head-to-Head Preclinical Efficacy Studies

When designing preclinical trials that require a head-to-head comparison between a next-generation PSMA radioligand and the current clinical standard, lutetate tezuvotide tetraxetan (177Lu-rhPSMA-10.1) provides a robust benchmark. In 22Rv1 xenografts, it has been shown to suppress tumor growth for a significantly longer duration than 177Lu-PSMA-617 and demonstrated 2.3-fold higher tumor uptake than 177Lu-PSMA-I&T. [1] These quantifiable differences establish a clear efficacy and biodistribution baseline for evaluating novel compounds or combination therapies.

Application
Selection Property
Validation Focus
Preclinical renal dosimetry studies
Lower kidney retention vs. comparator
Renal exposure and schedule tolerance
PSMA-refractory tumor model studies
Response in resistant disease context
Resistance mechanism and re-challenge evaluation
Pharmacokinetic comparison studies
Prolonged tumor retention profile
Tumor half-life and normal tissue clearance
Next-generation radioligand benchmarking
Quantified tumor uptake and growth control
Comparator studies vs. established agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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